2-ethoxy-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
2-ethoxy-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of thiadiazolo pyrimidines.
Mechanism of Action
Mode of Action
It has been observed that the compound reacts easily with carbon disulfide and phenyl isothiocyanate in the presence of sodium hydride . This suggests that the compound may interact with its targets through chemical reactions, leading to changes in the target molecules .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes and proteins
Cellular Effects
It has been suggested that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 2-ethoxy-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can be achieved through various methods. One efficient method involves a one-pot synthesis that combines [3+3] cycloaddition, reduction, and deamination reactions . Another approach utilizes microwave-assisted multi-component reactions under solvent-free conditions, which is considered a green and environmentally friendly method . Industrial production methods often involve the use of ionic liquids and microwave irradiation to enhance reaction efficiency and yield .
Chemical Reactions Analysis
2-ethoxy-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles . The major products formed from these reactions are often derivatives of the original compound, which can exhibit enhanced biological activities .
Scientific Research Applications
This compound has been widely studied for its applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, antituberculosis, anticonvulsant, and antitumor agent . Additionally, it has applications in the agricultural industry as a pesticide and herbicide .
Comparison with Similar Compounds
2-ethoxy-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is unique due to its specific structural features and biological activities. Similar compounds include other thiadiazolo pyrimidines, such as 2-ethyl-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one . These compounds share similar synthetic routes and biological activities but may differ in their specific applications and efficacy .
Properties
IUPAC Name |
2-ethoxy-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c1-3-13-8-10-11-6(12)4-5(2)9-7(11)14-8/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOIKXXLFAAHBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=O)C=C(N=C2S1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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